![molecular formula C30H37N9O2S B10831005 (4S)-2-amino-4-[3-[6-[(2S)-2,4-dimethylpiperazin-1-yl]-4-(4-prop-2-enoylpiperazin-1-yl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]-4-methyl-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile](/img/structure/B10831005.png)
(4S)-2-amino-4-[3-[6-[(2S)-2,4-dimethylpiperazin-1-yl]-4-(4-prop-2-enoylpiperazin-1-yl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]-4-methyl-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BI-0474 is a highly potent and selective covalent inhibitor of the KRAS G12C mutation, which is a common oncogenic driver in various cancers, including lung, colorectal, and pancreatic cancers . This compound was discovered through a collaborative effort between Boehringer Ingelheim and the Fesik lab at Vanderbilt University .
准备方法
BI-0474 was developed using a structure-based design approach. The synthetic route involves the optimization of non-covalent binding starting from a KRAS binder identified in an NMR-based fragment screen . The final step in the synthesis involves attaching a Michael acceptor containing warhead to the optimized fragment . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed.
化学反应分析
BI-0474 undergoes covalent binding to the cysteine residue at position 12 of the KRAS G12C mutant . This covalent attachment is facilitated by the Michael acceptor in the compound, which reacts with the thiol group of the cysteine residue . The major product formed from this reaction is the covalently modified KRAS G12C protein . Common reagents used in these reactions include the Michael acceptor and the KRAS G12C protein .
科学研究应用
BI-0474 has significant applications in scientific research, particularly in the fields of cancer biology and drug discovery. It is used to study the role of KRAS G12C in cancer cell proliferation and survival . The compound has shown high cellular activity and in vivo efficacy in non-small cell lung cancer xenograft models . Additionally, BI-0474 is available through the open science portal opnMe, allowing researchers worldwide to explore its potential in various cancer research applications .
作用机制
BI-0474 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS G12C mutant . This binding inhibits the GTPase activity of KRAS, preventing the activation of downstream signaling pathways such as the RAF-MEK-ERK (MAPK) pathway . By blocking these pathways, BI-0474 effectively inhibits cancer cell proliferation and survival .
相似化合物的比较
属性
分子式 |
C30H37N9O2S |
|---|---|
分子量 |
587.7 g/mol |
IUPAC 名称 |
(4S)-2-amino-4-[3-[6-[(2S)-2,4-dimethylpiperazin-1-yl]-4-(4-prop-2-enoylpiperazin-1-yl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]-4-methyl-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C30H37N9O2S/c1-5-25(40)38-12-10-37(11-13-38)20-15-22(33-24(16-20)39-14-9-36(4)18-19(39)2)28-34-29(41-35-28)30(3)8-6-7-23-26(30)21(17-31)27(32)42-23/h5,15-16,19H,1,6-14,18,32H2,2-4H3/t19-,30-/m0/s1 |
InChI 键 |
CKAMBYUZKWQCKJ-ADSBAMQRSA-N |
手性 SMILES |
C[C@H]1CN(CCN1C2=CC(=CC(=N2)C3=NOC(=N3)[C@]4(CCCC5=C4C(=C(S5)N)C#N)C)N6CCN(CC6)C(=O)C=C)C |
规范 SMILES |
CC1CN(CCN1C2=CC(=CC(=N2)C3=NOC(=N3)C4(CCCC5=C4C(=C(S5)N)C#N)C)N6CCN(CC6)C(=O)C=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


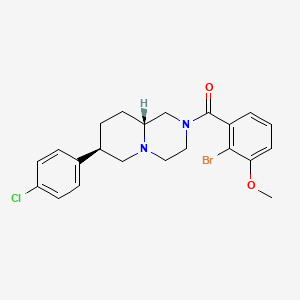

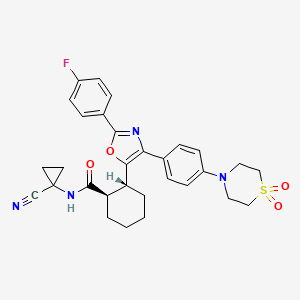
![(2S,4R)-1-[(2S)-2-[[9-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-9-oxononanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10830963.png)
![(2S,4R)-1-[(2S)-2-[11-[3-[3-[3-[4-(1-aminocyclobutyl)phenyl]-2-(2-aminopyridin-3-yl)imidazo[4,5-b]pyridin-5-yl]phenyl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10830973.png)

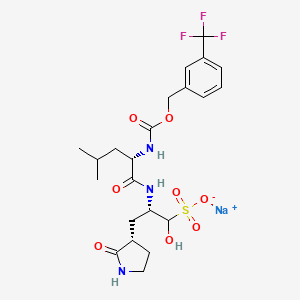
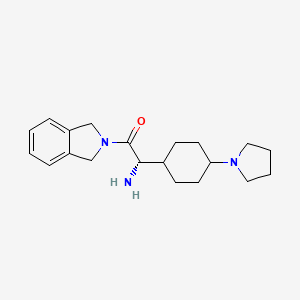
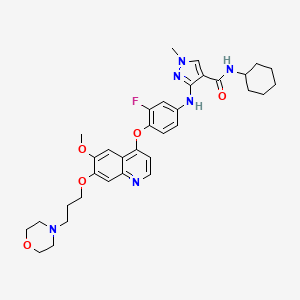
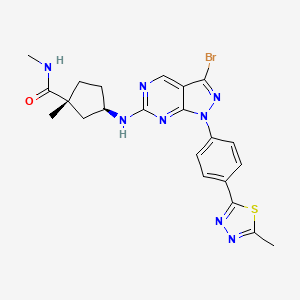
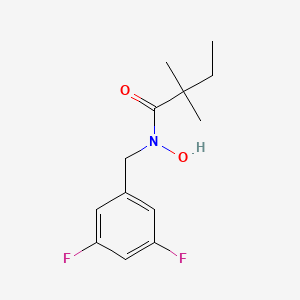

![13-(trifluoromethyl)-4,5,10,20,27,32-hexazahexacyclo[21.5.3.212,15.12,5.116,20.026,30]pentatriaconta-1(28),2(35),3,12,14,16(32),17,23(31),24,26,29,33-dodecaene-11,19-dione](/img/structure/B10831004.png)
![2-Methyl-2-[4-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]phenyl]propanoic acid](/img/structure/B10831006.png)
